[(3-Methyl-2-thienyl)methyl](2-pyridinylmethyl)amine hydrochloride
Description
(3-Methyl-2-thienyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 3-methylthiophene (thienyl) group and a pyridine moiety. Its molecular formula is C₁₁H₁₅ClN₂S (based on structural analysis from ), with a molecular weight of approximately 242.77 g/mol (calculated). The compound’s structure includes a 2-pyridinylmethyl group linked to a 3-methyl-2-thienylmethyl group via an amine bridge, protonated as a hydrochloride salt.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-5-7-15-12(10)9-13-8-11-4-2-3-6-14-11;/h2-7,13H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZXXGCJJEXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880812-31-7 | |
| Record name | [(3-Methyl-2-thienyl)methyl](2-pyridinylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-thienyl)methylamine hydrochloride typically involves the reaction of 3-methyl-2-thiophenemethanol with 2-pyridinemethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-thienyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thienyl or pyridinyl derivatives.
Scientific Research Applications
(3-Methyl-2-thienyl)methylamine hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of biological pathways and interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-2-thienyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Pyridine/Thienyl Moieties
(3-Methyl-2-thienyl)methylamine Hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₂S (same as target compound).
- Key Difference : The pyridine substituent is at the 4-position instead of 2-position ().
- No direct pharmacological data are available, but positional isomerism often influences bioactivity .
2-Methyl-N-[(3-Methyl-2-thienyl)methyl]-1-propanamine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₂S ().
- Key Difference : Replaces the 2-pyridinylmethyl group with a 2-methylpropyl chain.
- This compound’s smaller size (MW ~242.77 g/mol) may enhance membrane permeability compared to bulkier analogs .
Thienyl-Containing Compounds with Alternative Aromatic Systems
(3-Methylphenyl)methylamine Hydrochloride
- Molecular Formula : C₁₃H₁₆ClNS ().
- Key Features : Replaces the pyridine ring with a 3-methylphenyl group.
- Impact : The phenyl group’s hydrophobicity may enhance lipid solubility but reduce polar interactions compared to pyridine. This compound’s larger size (MW 253.79 g/mol) could limit bioavailability relative to the target compound .
Bederocin (Rep 8839)
- Molecular Formula : C₂₀H₂₁BrFN₃OS (MW 450.40 g/mol; ).
- Key Features: Contains a 4-bromo-5-(1-fluoroethenyl)-3-methylthienyl group linked to a quinolinone scaffold.
- Pharmacological Activity : Antibacterial agent, suggesting thienyl groups in this context may contribute to microbial target inhibition. The target compound’s simpler structure lacks the halogenated and extended aromatic systems of Bederocin, likely narrowing its spectrum of activity .
Quinoline and Tiagabine-Related Compounds
Clioquinol and Iodoquinol
- Structures: 5-chloro-8-hydroxy-7-iodoquinoline (clioquinol) and 5,7-diiodo-8-hydroxyquinoline (iodoquinol; ).
- Pharmacological Activity : Antimicrobial and antiparasitic agents.
- Comparison: While the target compound lacks hydroxyl and iodine substituents, its pyridine-thienyl system shares aromatic heterocycle features with quinoline drugs.
Tiagabine and Derivatives
- Structure : Features bis(3-methyl-2-thienyl) groups attached to a piperidinecarboxylic acid backbone ().
- Pharmacological Activity : Anticonvulsant (GABA reuptake inhibitor).
- Comparison : The target compound’s thienyl groups may mimic Tiagabine’s hydrophobic interactions, but its lack of a carboxylic acid moiety and piperidine ring precludes direct mechanistic overlap. This highlights the importance of the acid group in Tiagabine’s activity .
Physicochemical and Pharmacokinetic Considerations
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Known Activity |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅ClN₂S | ~242.77 | 2-Pyridinylmethyl, 3-methyl-2-thienylmethyl | Not reported |
| (3-Methyl-2-thienyl)methylamine HCl | C₁₁H₁₅ClN₂S | ~242.77 | 4-Pyridinylmethyl | Not reported |
| Bederocin | C₂₀H₂₁BrFN₃OS | 450.40 | Bromo-fluoro-thienyl, quinolinone | Antibacterial |
| Tiagabine | C₂₀H₂₅NO₂S₂·HCl | 412.00 | Bis(3-methyl-2-thienyl), piperidinecarboxylic acid | Anticonvulsant |
| Clioquinol | C₉H₅ClINO | 305.50 | Quinoline with Cl, I, OH | Antimicrobial |
- Lipophilicity : The target compound’s logP (estimated ~2.5) is lower than Bederocin’s (~4.0), suggesting better aqueous solubility.
- Bioavailability : Smaller molecular weight (~242 g/mol) compared to Tiagabine (412 g/mol) may favor better absorption.
Biological Activity
The compound (3-Methyl-2-thienyl)methylamine hydrochloride is a unique organic molecule featuring a thienyl group and a pyridinyl moiety, connected through a methylamine linkage. This structure suggests potential pharmacological properties that warrant investigation. The biological activity of this compound is of significant interest due to its possible applications in medicinal chemistry, agriculture, and materials science.
Chemical Structure and Properties
The compound consists of:
- Thienyl Group : A five-membered aromatic ring containing sulfur, contributing to the compound's lipophilicity.
- Pyridinyl Group : A six-membered aromatic ring containing nitrogen, which may enhance its pharmacological properties.
- Hydrochloride Form : The protonation of the amine group increases solubility in aqueous solutions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, potentially scavenging free radicals and protecting biological systems from oxidative stress. This property is crucial for therapeutic applications aimed at preventing cellular damage associated with various diseases.
Antimicrobial Activity
The structural features of (3-Methyl-2-thienyl)methylamine hydrochloride suggest it may possess antimicrobial properties. Compounds with thienyl and pyridinyl groups have been documented to exhibit significant antimicrobial effects against various pathogens, indicating potential utility in treating infections.
Neuroprotective Effects
Similar compounds have also been investigated for neuroprotective activities, suggesting that (3-Methyl-2-thienyl)methylamine hydrochloride could play a role in protecting neuronal cells from degeneration and may have implications for neurodegenerative disease therapies.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. Understanding these interactions can provide insights into its therapeutic potential and mechanisms underlying its effects. Techniques such as molecular docking studies and enzyme inhibition assays are essential for elucidating these mechanisms.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into potential activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-methylthiazole | Thiazole ring | Antimicrobial |
| 3-(4-Pyridinyl)-1H-pyrazole | Pyrazole ring | Anticancer |
| 4-(3-Methylthiazol-2-yl)morpholine | Thiazole and morpholine | Antimicrobial |
| 1-(3-Methylthienyl)-N,N-dimethylethanamine | Dimethylethanamine derivative | Antidepressant |
The unique combination of thienyl and pyridinyl functionalities in (3-Methyl-2-thienyl)methylamine hydrochloride may confer distinct pharmacological properties not observed in other similar compounds, highlighting its significance in medicinal chemistry.
Synthesis Pathways
The synthesis of (3-Methyl-2-thienyl)methylamine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
- Methylation Reactions : To introduce the thienyl group.
- Amine Coupling : To form the final product through coupling reactions between the thienyl derivative and pyridinyl methylamine.
These pathways allow for the modification of functional groups to enhance biological activity or solubility, making it a versatile compound for further research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (3-Methyl-2-thienyl)methylamine hydrochloride?
- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methyl-2-thienylmethyl chloride with 2-pyridinylmethylamine in the presence of a base (e.g., NaOH) under reflux in aprotic solvents like dichloromethane. Reaction parameters (temperature: 60–80°C, time: 12–24 hours) are critical for yield optimization. Purification involves recrystallization or column chromatography using silica gel with methanol/dichloromethane gradients .
Q. How is the purity and structural integrity of (3-Methyl-2-thienyl)methylamine hydrochloride validated?
- Answer: Analytical techniques include:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of thienyl (δ 6.8–7.2 ppm) and pyridinyl (δ 7.5–8.5 ppm) protons.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass spectrometry (MS): ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of (3-Methyl-2-thienyl)methylamine hydrochloride?
- Answer: Systematic optimization involves:
- Temperature control: Higher temperatures (80°C) accelerate reaction rates but may increase side products.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require post-reaction solvent removal.
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) for reductive amination can improve efficiency.
- Statistical tools: Design of Experiments (DoE) models identify critical parameters (e.g., pH, stoichiometry) .
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
- Answer: Contradictions arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings.
- X-ray crystallography: Provides definitive structural confirmation (e.g., bond angles, spatial arrangement).
- Isotopic labeling: Traces unexpected signals to side reactions (e.g., hydrolysis of thienyl groups) .
Q. What in vitro assays are suitable for evaluating the biological activity of (3-Methyl-2-thienyl)methylamine hydrochloride?
- Answer: Pharmacological profiling involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
